molecular formula C8H11ClN2 B13310475 5-Chloro-6-propylpyridin-3-amine

5-Chloro-6-propylpyridin-3-amine

Cat. No.: B13310475
M. Wt: 170.64 g/mol
InChI Key: SIPWBFZMNBUDJL-UHFFFAOYSA-N
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Description

5-Chloro-6-propylpyridin-3-amine: is an organic compound with the molecular formula C8H11ClN2. It belongs to the class of pyridine derivatives, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-propylpyridin-3-amine typically involves the chlorination of 6-propylpyridin-3-amine. One common method includes the reaction of 6-propylpyridin-3-amine with thionyl chloride (SOCl2) under reflux conditions, followed by purification through recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-6-propylpyridin-3-amine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into various amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-6-propylpyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in the study of enzyme-substrate interactions or receptor binding studies.

Medicine: The compound is investigated for its potential therapeutic properties. It may be explored as a lead compound in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 5-Chloro-6-propylpyridin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 5-Chloro-2-methylpyridin-3-amine
  • 6-Chloro-3-propylpyridin-2-amine
  • 5-Bromo-6-propylpyridin-3-amine

Comparison: Compared to its analogs, 5-Chloro-6-propylpyridin-3-amine exhibits unique chemical properties due to the presence of the chlorine atom at the 5-position and the propyl group at the 6-position

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

5-chloro-6-propylpyridin-3-amine

InChI

InChI=1S/C8H11ClN2/c1-2-3-8-7(9)4-6(10)5-11-8/h4-5H,2-3,10H2,1H3

InChI Key

SIPWBFZMNBUDJL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(C=N1)N)Cl

Origin of Product

United States

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